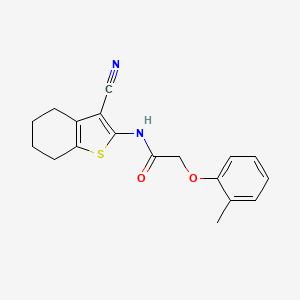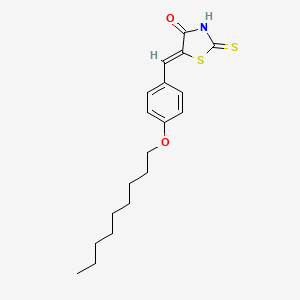![molecular formula C29H25N7O2S B10883770 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the triazinoindole and pyrazolone derivatives, followed by their coupling through sulfanyl and acetamide linkages. Common reagents used in these reactions include benzyl halides, triazinoindole precursors, and pyrazolone derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit key enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, resulting in antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide
- **this compound analogs
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Propriétés
Formule moléculaire |
C29H25N7O2S |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C29H25N7O2S/c1-19-25(28(38)36(34(19)2)21-13-7-4-8-14-21)30-24(37)18-39-29-31-27-26(32-33-29)22-15-9-10-16-23(22)35(27)17-20-11-5-3-6-12-20/h3-16H,17-18H2,1-2H3,(H,30,37) |
Clé InChI |
NVJOQQANZLYECR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4CC6=CC=CC=C6)N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B10883696.png)
![N-cycloheptyl-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B10883708.png)
![2-{4-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10883709.png)

![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)
![(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10883727.png)
![4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate](/img/structure/B10883728.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B10883747.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)

